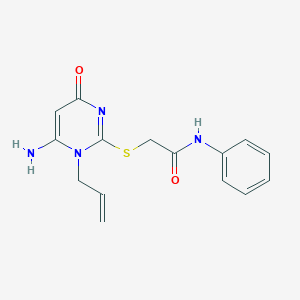
2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide is not fully understood, but it is thought to involve inhibition of viral replication. This compound has been shown to inhibit the activity of viral enzymes, thereby preventing the virus from replicating and spreading.
Biochemical and Physiological Effects
2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral activity, this compound has been shown to have antioxidant properties and to be a potent inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide in lab experiments is its broad-spectrum antiviral activity. This makes it a useful tool for studying the mechanisms of viral replication and for developing new antiviral drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide. One area of interest is in the development of new antiviral drugs based on this compound. Another potential direction is in the study of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide involves the reaction of allyl isothiocyanate with 2-amino-4,6-dihydroxypyrimidine in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound.
Scientific Research Applications
2-(1-Allyl-6-amino-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antiviral agent, with activity against a range of viruses including HIV and herpes simplex virus.
properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-2-8-19-12(16)9-13(20)18-15(19)22-10-14(21)17-11-6-4-3-5-7-11/h2-7,9H,1,8,10,16H2,(H,17,21) |
InChI Key |
MZXQZQFSQQBJOG-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=C2)N |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B280324.png)


![2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280328.png)

![11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B280331.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B280334.png)

![4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280338.png)
![6-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B280339.png)

![3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B280344.png)

![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)